Tetramethyl-P-xylylenebisphosphonate
Description
Properties
Molecular Formula |
C12H20O6P2 |
|---|---|
Molecular Weight |
322.23 g/mol |
IUPAC Name |
[2,3,5,6-tetramethyl-4-(phosphonomethyl)phenyl]methylphosphonic acid |
InChI |
InChI=1S/C12H20O6P2/c1-7-8(2)12(6-20(16,17)18)10(4)9(3)11(7)5-19(13,14)15/h5-6H2,1-4H3,(H2,13,14,15)(H2,16,17,18) |
InChI Key |
CYAHBIUJNSYVEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1CP(=O)(O)O)C)C)CP(=O)(O)O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Bisphosphonate Compounds
Structural and Molecular Variations
Key Compounds for Comparison :
Tetraethyl (p-xylylene)bisphosphonate (CAS 4546-04-7)
- Structure : Para-xylylene bridge with ethyl ester groups.
- Molecular Formula : C₁₆H₂₈O₆P₂.
- Molecular Weight : 378.35 g/mol.
- Key Features : Enhanced solubility in organic solvents due to ethyl esters; slower hydrolysis kinetics than methyl esters .
Tetraisopropyl Fluoromethylenediphosphonate (CAS 1312032-30-6)
- Structure : Fluoromethylene bridge with isopropyl esters.
- Molecular Formula : C₁₃H₂₉FO₆P₂.
- Molecular Weight : 362.30 g/mol.
- Key Features : Fluorine’s electron-withdrawing effect increases electrophilicity, enabling nucleophilic substitutions; isopropyl esters confer steric hindrance, reducing reactivity .
Tetraethyl (chloromethylene)bisphosphonate (CAS 50870-71-8)
- Structure : Chloromethylene bridge with ethyl esters.
- Molecular Formula : C₉H₂₁ClO₆P₂.
- Molecular Weight : 322.66 g/mol.
- Key Features : Chlorine enhances reactivity in elimination or cross-coupling reactions; smaller bridge reduces thermal stability compared to aromatic systems .
Tetraethyl Vinylidenebisphosphonate
- Structure : Vinylidene bridge with ethyl esters.
- Molecular Formula : C₁₀H₂₀O₆P₂.
- Molecular Weight : 306.20 g/mol.
- Key Features : Conjugated double bond enables Michael additions and cycloadditions, serving as a versatile synthon for functionalized bisphosphonates .
Reactivity Trends :
Aromatic Bridges (Tetramethyl-P-xylylenebisphosphonate) :
Aliphatic Halogenated Bridges (Fluoro-/Chloromethylene) :
Vinylidene Bridges :
Ester Group Effects :
Comparative Data Table
Q & A
Basic Research Questions
Q. What are the established synthesis protocols for Tetramethyl-P-xylylenebisphosphonate, and how do solvent choices impact reaction efficiency?
- Methodological Answer : The synthesis typically involves condensation reactions between phosphorus reagents and xylylene derivatives. A common approach uses tetraalkyl esters of 1-hydroxyalkylidenebisphosphonates, with methanol or ethanol as solvents to stabilize intermediates. Avoid aqueous solvents, as water reacts with phosphorus trichloride (a common reagent) to form phosphorous acid, reducing yield . For reproducibility, follow protocols outlined in studies using NMR to confirm intermediate formation (e.g., monitoring P-C(OH)-P rearrangement ).
Q. How can researchers rigorously characterize this compound using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR : Focus on P NMR to track phosphorus environments (e.g., peaks at δ 20–25 ppm for bisphosphonate esters) and H/C NMR for alkyl/aryl group confirmation .
- X-ray crystallography : Use single-crystal diffraction to resolve steric effects of the tetramethyl groups and verify tetrahedral geometry around phosphorus atoms .
- Mass spectrometry : Employ ESI-MS to detect molecular ion peaks and fragmentation patterns, ensuring no hydrolysis or side products .
Q. What solvents and conditions are optimal for solubility testing of this compound?
- Methodological Answer : Test solubility sequentially in polar aprotic solvents (e.g., DMSO, DMF), followed by chlorinated solvents (e.g., dichloromethane). Use UV-Vis spectroscopy (200–400 nm) to detect solubility limits, referencing standard phosphate solution protocols for calibration . Note that steric hindrance from methyl groups may reduce solubility in non-polar solvents.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction mechanisms for bisphosphonate derivatives like this compound?
- Methodological Answer :
- Mechanistic studies : Use isotopic labeling (e.g., O in hydroxyl groups) to trace rearrangement pathways, as seen in P-C(OH)-P to P-CO-P transformations .
- Computational modeling : Apply DFT calculations to compare energy barriers for proposed mechanisms (e.g., acid-catalyzed vs. thermal rearrangements) .
- Controlled experiments : Vary catalysts (e.g., HCl vs. Lewis acids) and monitor intermediates via in-situ NMR .
Q. What strategies improve reaction yields and purity in large-scale syntheses of this compound?
- Methodological Answer :
- Solvent optimization : Replace water with anhydrous methanol to minimize side reactions .
- Catalyst screening : Test organocatalysts (e.g., DMAP) to enhance esterification efficiency .
- Purification : Use column chromatography with silica gel (ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures .
Q. How does this compound degrade under varying pH and temperature conditions, and how can stability be assessed?
- Methodological Answer :
- Stability assays : Conduct accelerated degradation studies (e.g., 40°C, 75% RH for 4 weeks) and analyze via HPLC to detect hydrolysis products (e.g., free phosphonic acids) .
- pH profiling : Use buffered solutions (pH 1–13) to identify degradation hotspots; bisphosphonates typically degrade faster in acidic conditions due to ester hydrolysis .
Q. How should researchers address discrepancies in spectroscopic data across studies (e.g., NMR shifts, crystallographic parameters)?
- Methodological Answer :
- Standardization : Calibrate instruments using certified reference materials (e.g., trimethyl phosphate for P NMR) .
- Data cross-validation : Compare results with structurally analogous compounds (e.g., tetraethyl biphenylenebisphosphonate) to identify systematic errors .
- Collaborative verification : Share raw data (e.g., crystallographic .cif files) via repositories like Cambridge Structural Database for independent validation .
Methodological Framework for Experimental Design
- Problem identification : Align synthesis/analysis goals with gaps in bisphosphonate chemistry (e.g., steric effects of methyl groups on coordination chemistry) .
- Data integration : Combine spectroscopic, crystallographic, and computational data to build a robust mechanistic model .
- Ethical rigor : Document synthetic hazards (e.g., phosphorus trichloride toxicity) and adhere to institutional safety protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
